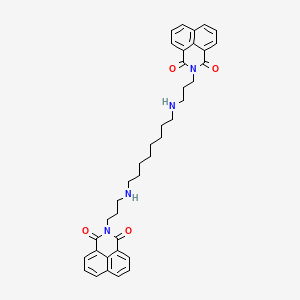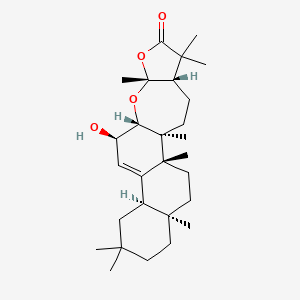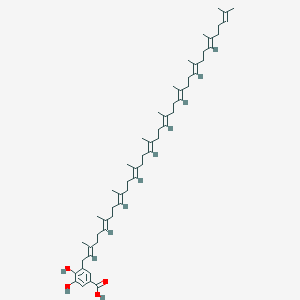
3-Decaprenyl-4,5-dihydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-decaprenyl-4,5-dihydroxybenzoic acid is a dihydroxybenzoic acid that is 3,4-dihydroxybenzoic acid in which the hydrogen at position 5 is substituted by a decaprenyl group. It has a role as a human metabolite. It is a dihydroxybenzoic acid and a member of catechols. It is a conjugate acid of a 3-decaprenyl-4,5-dihydroxybenzoate.
Aplicaciones Científicas De Investigación
Biochemical Properties and Applications
Hydroxybenzoic acids (HBAs) are known for their diverse biological activities, which include antioxidant, antimicrobial, anti-inflammatory, and potential anticancer properties. These compounds are derived from various fruits, plants, and nuts and are studied for their structural, anti-/pro-oxidant, lipophilic, antimicrobial, and cytotoxic activities. The study by Kalinowska et al. (2021) provides valuable insights into the potential applications of HBAs as bioactive components in dietary supplements, functional foods, or drugs, highlighting their importance in scientific research and development (Kalinowska et al., 2021).
Antioxidant and Anti-Inflammatory Mechanisms
The antioxidant properties of HBAs, such as gallic acid, are significant due to their ability to scavenge free radicals and reactive nitrogen species, including peroxynitrite. This action reduces lipid peroxidation and subsequent cellular damage, contributing to the prevention and treatment of chronic diseases. The study by Hubková et al. (2014) supports the role of HBAs in reducing the incidence of chronic diseases, emphasizing the importance of understanding the antioxidant properties of these compounds (Hubková et al., 2014).
Photodegradation and Environmental Applications
Research on the photodegradation of parabens, which are esters of p-hydroxybenzoic acid, reveals the environmental significance of understanding the behavior of HBAs and their derivatives. The study by Gmurek et al. (2015) on the photodegradation of parabens highlights the efficiency of certain systems in degrading these compounds, which could have implications for the environmental management of HBAs and related compounds (Gmurek et al., 2015).
Biotechnological Production
The biotechnological production of coenzyme Q10, which involves the use of decaprenyl diphosphate synthase, is closely related to the study of compounds like 3-Decaprenyl-4,5-dihydroxybenzoic acid. The research by Cluis et al. (2011) on engineering Escherichia coli for CoQ10 production demonstrates the potential for microbial synthesis of valuable cofactors and secondary metabolites using precursors and enzymes related to the decaprenyl group (Cluis et al., 2011).
Propiedades
Nombre del producto |
3-Decaprenyl-4,5-dihydroxybenzoic acid |
|---|---|
Fórmula molecular |
C57H86O4 |
Peso molecular |
835.3 g/mol |
Nombre IUPAC |
3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C57H86O4/c1-43(2)21-12-22-44(3)23-13-24-45(4)25-14-26-46(5)27-15-28-47(6)29-16-30-48(7)31-17-32-49(8)33-18-34-50(9)35-19-36-51(10)37-20-38-52(11)39-40-53-41-54(57(60)61)42-55(58)56(53)59/h21,23,25,27,29,31,33,35,37,39,41-42,58-59H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,60,61)/b44-23+,45-25+,46-27+,47-29+,48-31+,49-33+,50-35+,51-37+,52-39+ |
Clave InChI |
HGWUGDIATLOPBN-BHZQGFRMSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



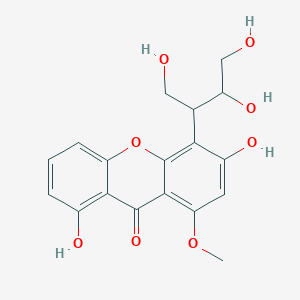


![5,13-Bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15(20),16,18-hexaene-6,9,16,17,19,21-hexol](/img/structure/B1262396.png)

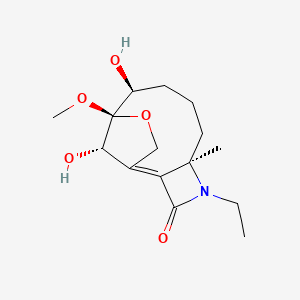
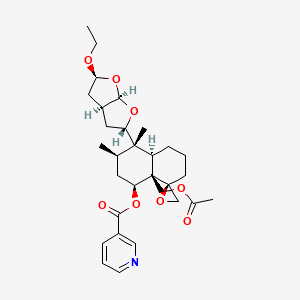
![1,8,10-Trihydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-butenyl)-1,2-dihydro-11H-furo[3,2-a]xanthene-11-one](/img/structure/B1262404.png)

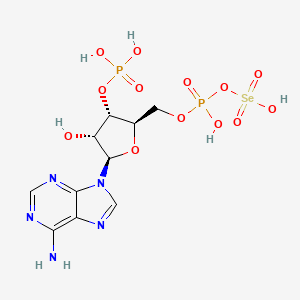

![3-[8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B1262411.png)
